4-Propoxycinnamic Acid

描述

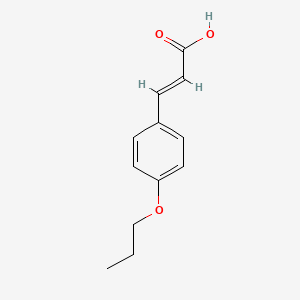

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYNDSOJMSGRQV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69033-81-4 | |

| Record name | 4-Propoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Propoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 4-Propoxycinnamic Acid, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties and Data

This compound is a derivative of cinnamic acid, characterized by a propoxy group at the para position of the phenyl ring. Its chemical structure and basic properties are summarized below.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| Chemical Structure | - | |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | (E)-3-(4-propoxyphenyl)prop-2-enoic acid | - |

| CAS Number | 69033-81-4 | - |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | 168-171 °C | Estimated from related compounds |

| Boiling Point | 364.8 °C at 760 mmHg | - |

| Density | 1.132 g/cm³ | - |

| Flash Point | 140.4 °C | - |

| Solubility | Soluble in ethanol, ethyl acetate, and other organic solvents. Sparingly soluble in water. | General knowledge |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[2][3] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst. For the synthesis of this compound, 4-propoxybenzaldehyde (B1265824) is used as the starting material.

Reaction Scheme:

4-Propoxybenzaldehyde + Malonic Acid → this compound

Materials:

-

4-Propoxybenzaldehyde

-

Malonic acid

-

Pyridine (B92270) (as solvent and catalyst)

-

Piperidine (B6355638) (as catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into an ice-cold solution of concentrated HCl to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any remaining pyridine and piperidine salts.

-

Dry the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.[4]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on data from similar cinnamic acid derivatives.[1][5][6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic Protons | 6.9 - 7.6 | Doublets |

| Vinylic Protons | 6.3 - 7.8 | Doublets |

| -OCH₂- | 3.9 - 4.1 | Triplet |

| -CH₂- | 1.7 - 1.9 | Sextet |

| -CH₃ | 0.9 - 1.1 | Triplet |

| Carboxylic Acid Proton | 12.0 - 13.0 | Singlet (broad) |

| ¹³C NMR | ||

| Carbonyl Carbon | ~168 | - |

| Aromatic Carbons | 115 - 160 | - |

| Vinylic Carbons | 118 - 145 | - |

| -OCH₂- | ~70 | - |

| -CH₂- | ~22 | - |

| -CH₃ | ~10 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Table 3: Characteristic IR Absorption Peaks for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Alkene) | 1625-1645 | Medium |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-O stretch (Ether) | 1240-1260 | Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

Potential Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including antifungal and anti-inflammatory properties. While specific data for this compound is limited, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Antifungal Activity

Derivatives of cinnamic acid have shown efficacy against various fungal pathogens, including Candida albicans.[7][8] The antifungal activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 4: Representative Antifungal Activity of Cinnamic Acid Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Methyl Caffeate | Candida albicans | 128 | [7] |

| Methyl 2-nitrocinnamate | Candida albicans | 128 | [7] |

| Methoxyethyl 4-chlorocinnamate | Candida albicans | ~28 (0.13 µmol/mL) | |

| Perillyl 4-chlorocinnamate | Candida albicans | ~7 (0.024 µmol/mL) |

The mechanism of antifungal action for some cinnamic acid derivatives is thought to involve the disruption of the fungal cell membrane and inhibition of key enzymes.

Anti-inflammatory Activity

Cinnamic acid derivatives have also demonstrated anti-inflammatory effects. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.[2][9][10][11][12] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 5: Representative Anti-inflammatory Activity of Related Compounds

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Epimuqubilin A | NO Inhibition | RAW 264.7 | 7.4 | [12] |

| Sigmosceptrellin A | NO Inhibition | RAW 264.7 | 9.9 | [12] |

| Luteolin | NO Inhibition | RAW 264.7 | 7.6 | [2] |

| Quercetin | NO Inhibition | RAW 264.7 | 12.0 | [2] |

Signaling Pathway Modulation

The biological effects of cinnamic acid derivatives are often mediated through the modulation of specific intracellular signaling pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Some cinnamic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as p38.[13][14][15][16][17]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a significant role in regulating lipid metabolism and inflammation. Certain cinnamic acid derivatives have been identified as agonists of PPARγ, suggesting a potential mechanism for their metabolic and anti-inflammatory effects.[18][19][20][21][22]

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Modulation

References

- 1. rsc.org [rsc.org]

- 2. japsonline.com [japsonline.com]

- 3. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-METHOXYCINNAMIC ACID(943-89-5) 1H NMR spectrum [chemicalbook.com]

- 7. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphorylation of p38 MAPK induced by oxidative stress is linked to activation of both caspase-8- and -9-mediated apoptotic pathways in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p38 MAPK signal pathway involved in anti-inflammatory effect of Chaihu-Shugan-San and Shen-ling-bai-zhu-San on hepatocyte in non-alcoholic steatohepatitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Constitutive activation of peroxisome proliferator-activated receptor-gamma suppresses pro-inflammatory adhesion molecules in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peroxisome proliferator activated receptor gamma and oxidized docosahexaenoic acids as new class of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

Unveiling the Potential of 4-Propoxycinnamic Acid: A Technical Guide to Its Synthetic Origin, Analogue Activities, and Cellular Mechanisms

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on 4-Propoxycinnamic Acid and its Analogues.

This in-depth technical guide delves into the synthetic nature of this compound, exploring its analogues and their significant biological activities. The document provides a thorough examination of experimental protocols for synthesis and biological evaluation, detailed quantitative data on the activities of various analogues, and an exploration of the key signaling pathways modulated by this class of compounds.

Introduction: The Synthetic Landscape of this compound

This compound, a derivative of the naturally abundant cinnamic acid, is a subject of growing interest in medicinal chemistry. While cinnamic acid and its hydroxylated and methoxylated derivatives are widespread in the plant kingdom, current scientific literature suggests that this compound is primarily a synthetic compound. Its structural backbone, the cinnamic acid scaffold, is a versatile platform for the development of novel therapeutic agents due to its favorable safety profile and diverse biological activities. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound and its alkoxy analogues.

Synthesis of 4-Alkoxycinnamic Acids: A Methodological Overview

The primary synthetic route to 4-alkoxycinnamic acids, including the propoxy derivative, is the Knoevenagel condensation. This reliable method involves the reaction of a 4-alkoxybenzaldehyde with malonic acid in the presence of a basic catalyst.

General Experimental Protocol: Knoevenagel Condensation for 4-Alkoxycinnamic Acid Synthesis

Materials:

-

4-Alkoxybenzaldehyde (e.g., 4-propoxybenzaldehyde)

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (B6355638) (as catalyst)

-

Hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of the appropriate 4-alkoxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) is dissolved in pyridine.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of dilute hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude 4-alkoxycinnamic acid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of 4-alkoxycinnamic acid derivatives.

Biological Activities of 4-Alkoxycinnamic Acid Analogues

Derivatives of 4-alkoxycinnamic acid have demonstrated a range of promising biological activities, particularly in the antimicrobial and anti-inflammatory arenas. The nature of the alkoxy group and other substitutions on the phenyl ring significantly influences the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have highlighted the potential of 4-alkoxycinnamic acids and their esters as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

| p-Coumaric acid (p-hydroxycinnamic acid) | Acinetobacter baumannii (Colistin-Resistant) | 128-256 | [1] |

| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | Acinetobacter baumannii (Colistin-Resistant) | 512-1024 | [1] |

| p-Methoxycinnamic acid | Acinetobacter baumannii (Colistin-Resistant) | 128-512 | [1] |

| Methyl 4-chlorocinnamate | Candida albicans | >5.09 (µmol/mL) | [2] |

| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 (µmol/mL) | [2] |

| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 (µmol/mL) | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to modulate key inflammatory pathways. The half-maximal inhibitory concentration (IC50) for the inhibition of inflammatory mediators, such as nitric oxide (NO), is a common metric for evaluating this activity.

| Compound/Analogue | Assay | IC50 | Reference |

| p-Coumaric acid | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | >100 µM | [3] |

| Ferulic acid | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | ~100 µM | [3] |

| Diferuloylputrescine (DFP) | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | <50 µM | [3] |

| Cinnamic acid derivatives | Inhibition of soybean lipoxygenase | 7.4–100 µM | [4] |

Modulation of Cellular Signaling Pathways

A growing body of evidence indicates that cinnamic acid derivatives exert their biological effects by modulating critical intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[6]

Cinnamic acid and its derivatives have been shown to inhibit the activation of the NF-κB signaling pathway.[7][8] This inhibition can occur at multiple levels, including the prevention of IκB phosphorylation and degradation. By suppressing NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] The anti-inflammatory effects of hydroxycinnamic acid derivatives isolated from corn bran, for instance, have been linked to their ability to inhibit NF-κB luciferase activity.[3][9]

The following diagram depicts the canonical NF-κB signaling pathway and the inhibitory action of cinnamic acid derivatives.

Conclusion

This compound and its analogues represent a promising class of synthetic compounds with significant therapeutic potential. Their straightforward synthesis via the Knoevenagel condensation allows for the generation of diverse libraries for structure-activity relationship studies. The quantitative data presented in this guide highlight their potential as antimicrobial and anti-inflammatory agents. Furthermore, the elucidation of their modulatory effects on key signaling pathways, such as NF-κB, provides a rational basis for their further development as novel drug candidates. This technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic utility of these versatile molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 6. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Propoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-propoxycinnamic acid. Due to the limited availability of a complete, publicly accessible dataset for this compound, this document presents a combination of predicted data, data from closely related analogs—4-methoxycinnamic acid and 4-ethoxycinnamic acid—and detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers engaged in the synthesis, identification, and analysis of this compound.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative. Like other cinnamic acid derivatives, it is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and its utility as a synthetic intermediate. Spectroscopic analysis is fundamental to confirming the structure and purity of synthesized this compound.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs. The data for the analogs serve as a valuable reference for interpreting the spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound (Predicted) | CDCl₃ | ~7.6 (d, 1H, J≈16 Hz, Ar-CH=), ~7.4 (d, 2H, J≈8.5 Hz, Ar-H), ~6.9 (d, 2H, J≈8.5 Hz, Ar-H), ~6.3 (d, 1H, J≈16 Hz, =CH-COOH), ~3.9 (t, 2H, J≈6.5 Hz, O-CH₂), ~1.8 (sext, 2H, J≈7.0 Hz, CH₂-CH₃), ~1.0 (t, 3H, J≈7.5 Hz, CH₃) |

| 4-Methoxycinnamic Acid | DMSO-d₆ | 12.0 (s, 1H, COOH), 7.65 (d, 1H, J=16.0 Hz), 7.58 (d, 2H), 6.98 (d, 2H), 6.41 (d, 1H, J=16.0 Hz), 3.81 (s, 3H, OCH₃) |

| 4-Ethoxycinnamic Acid | CDCl₃ | 10.5 (br s, 1H, COOH), 7.68 (d, 1H, J=16.0 Hz), 7.46 (d, 2H, J=8.8 Hz), 6.88 (d, 2H, J=8.8 Hz), 6.27 (d, 1H, J=16.0 Hz), 4.06 (q, 2H, J=7.0 Hz, OCH₂), 1.43 (t, 3H, J=7.0 Hz, CH₃) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound (Predicted) | CDCl₃ | ~172 (C=O), ~161 (Ar-C-O), ~145 (Ar-CH=), ~130 (Ar-C), ~127 (Ar-CH), ~115 (Ar-CH), ~115 (=CH-COOH), ~70 (O-CH₂), ~22 (CH₂), ~10 (CH₃) |

| 4-Methoxycinnamic Acid | DMSO-d₆ | 167.8, 160.9, 143.7, 129.9, 126.8, 116.5, 114.3, 55.2 |

| 4-Ethoxycinnamic Acid | CDCl₃ | 172.4, 160.7, 144.9, 129.8, 126.5, 115.3, 114.8, 63.6, 14.7 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Cinnamic Acid |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | ~3400-2300 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 | ~3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 | - |

| C=O (Carboxylic Acid) | Stretching | ~1700-1680 | ~1680 |

| C=C (Alkene) | Stretching | ~1640-1620 | ~1630 |

| C=C (Aromatic) | Stretching | ~1600, ~1500 | ~1580, ~1500 |

| C-O (Ether) | Stretching | ~1250 (asymmetric), ~1050 (symmetric) | - |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| Ion | m/z (Expected) | Description |

| [M]⁺ | 206 | Molecular Ion |

| [M - OCH₂CH₂CH₃]⁺ | 147 | Loss of propoxy radical |

| [M - COOH]⁺ | 161 | Loss of carboxyl radical |

| [M - C₃H₇O - CO]⁺ | 119 | Subsequent loss of CO |

| [C₇H₇O]⁺ | 107 | Tropylium-like ion |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (typically 256 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation : Analyze the sample using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this compound, LC-MS is generally preferred.

-

Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition (LC-MS) :

-

Chromatography :

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or acetic acid to improve peak shape and ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry :

-

Ionization Mode: ESI in either positive or negative ion mode. Negative ion mode is often effective for carboxylic acids ([M-H]⁻).

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Collision-Induced Dissociation (CID) can be used to obtain fragmentation patterns (MS/MS) for structural confirmation.

-

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of spectroscopic analysis and a hypothetical signaling pathway for educational purposes.

The Solubility Profile of 4-Propoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-propoxycinnamic acid in various solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document presents solubility data for structurally analogous compounds, namely cinnamic acid, p-coumaric acid, and ferulic acid, to provide a predictive reference. Detailed experimental protocols for determining solubility are outlined to enable researchers to conduct their own assessments. Furthermore, this guide explores the biological significance of cinnamic acid derivatives by visualizing a key signaling pathway they modulate and presenting a typical experimental workflow for solubility determination.

Introduction to this compound

This compound is a derivative of cinnamic acid, an unsaturated carboxylic acid naturally found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities, including antioxidant, antimicrobial, antidiabetic, and anticancer properties. The propoxy substitution on the phenyl ring of the cinnamic acid backbone influences its physicochemical properties, such as lipophilicity and, consequently, its solubility in different solvent systems. Understanding the solubility of this compound is crucial for its formulation into various delivery systems, predicting its absorption and distribution in biological systems, and designing efficient extraction and purification processes.

Solubility of Cinnamic Acid Derivatives

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents

| Solvent | Temperature (K) | Solubility (g / 100 g of solvent) |

| Water | 298.2 | - |

| Water | 313.2 | - |

| Methanol | 298.2 | - |

| Methanol | 313.2 | - |

| Ethanol | 298.2 | - |

| Ethanol | 313.2 | - |

| 1-Propanol | 298.2 | - |

| 1-Propanol | 313.2 | - |

| 2-Propanol | 298.2 | - |

| 2-Propanol | 313.2 | - |

| 2-Butanone | 298.2 | - |

| 2-Butanone | 313.2 | - |

| Ethyl Acetate | 298.2 | - |

| Ethyl Acetate | 313.2 | - |

| Acetonitrile | 298.2 | - |

| Acetonitrile | 313.2 | - |

| Note: Specific values were not provided in the search results, but the studies indicate that solubility was measured. |

Table 2: Solubility of p-Coumaric Acid in Various Solvents

| Solvent | Temperature (K) | Solubility (g / 100 g of solvent) |

| Water | 298.2 | - |

| Water | 313.2 | - |

| Methanol | 298.2 | - |

| Methanol | 313.2 | - |

| Ethanol | 298.2 | - |

| Ethanol | 313.2 | - |

| 1-Propanol | 298.2 | - |

| 1-Propanol | 313.2 | - |

| 2-Propanol | 298.2 | - |

| 2-Propanol | 313.2 | - |

| 2-Butanone | 298.2 | - |

| 2-Butanone | 313.2 | - |

| Ethyl Acetate | 298.2 | - |

| Ethyl Acetate | 313.2 | - |

| Acetonitrile | 298.2 | - |

| Acetonitrile | 313.2 | - |

| Note: Specific values were not provided in the search results, but the studies indicate that solubility was measured. |

Table 3: Solubility of Ferulic Acid in Various Solvents

| Solvent | Temperature (K) | Solubility (g / 100 g of solvent) |

| Water | 298.2 | - |

| Water | 313.2 | - |

| Methanol | 298.2 | - |

| Methanol | 313.2 | - |

| Ethanol | 298.2 | - |

| Ethanol | 313.2 | - |

| 1-Propanol | 298.2 | - |

| 1-Propanol | 313.2 | - |

| 2-Propanol | 298.2 | - |

| 2-Propanol | 313.2 | - |

| 2-Butanone | 298.2 | - |

| 2-Butanone | 313.2 | - |

| Ethyl Acetate | 298.2 | - |

| Ethyl Acetate | 313.2 | - |

| Acetonitrile | 298.2 | - |

| Acetonitrile | 313.2 | - |

| Note: Specific values were not provided in the search results, but the studies indicate that solubility was measured. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used isothermal shake-flask method.[1]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to the desired constant temperature (e.g., 298.15 K or 313.15 K).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to a pre-established calibration curve of known concentrations.

-

-

UV-Vis Spectrophotometry Method:

-

Dilute the filtered solution with the solvent to an appropriate concentration for spectrophotometric analysis.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculate the concentration using a calibration curve prepared with standard solutions of known concentrations.

-

-

Gravimetric Method:

-

Carefully transfer a known volume of the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction.

-

Report the temperature at which the solubility was determined.

-

Visualizing a Relevant Biological Pathway

Cinnamic acid and its derivatives are known to modulate various signaling pathways. For instance, in the context of antifungal activity, they can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for maintaining cell wall integrity in fungi.[2] The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified fungal MAPK signaling pathway for cell wall integrity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding for researchers by presenting data on analogous compounds and detailing a robust experimental protocol for its determination. The solubility of cinnamic acid derivatives is a critical parameter that influences their biological activity and formulation potential. The provided workflow and signaling pathway diagrams offer a visual framework for experimental design and understanding the compound's mechanism of action. Further research is warranted to establish the precise solubility profile of this compound in a variety of pharmaceutically and industrially relevant solvents.

References

An In-depth Technical Guide to 4-Propoxycinnamic Acid: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Propoxycinnamic Acid, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a representative diagram of a potential signaling pathway influenced by cinnamic acid derivatives, offering valuable insights for researchers in drug development and chemical analysis.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental in the identification and purity assessment of a chemical compound.

| Property | Value |

| Melting Point | 168 °C |

| Boiling Point | 364.8 °C at 760 mmHg |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 69033-81-4 |

| Synonyms | (2E)-3-(4-Propoxyphenyl)acrylic acid, 3-(4-Propoxyphenyl)acrylic acid |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

-

-

Heating: The apparatus is heated gently and steadily. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, oil bath, or heating block)

-

Beaker

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of the liquid compound (if this compound were in a liquid state, this method would apply) is placed into a small test tube. In the case of a high-melting solid like this compound, this determination is typically performed under reduced pressure to lower the boiling point and prevent decomposition. For the purpose of this guide, the standard atmospheric pressure boiling point determination is described.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath.

-

Heating: The heating bath is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Recording: As the liquid cools, the bubbling will cease, and the liquid will begin to be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the substance at that atmospheric pressure.

Potential Signaling Pathway Modulation by Cinnamic Acid Derivatives

While the specific signaling pathways modulated by this compound are not extensively documented, research on related cinnamic acid derivatives, such as ferulic acid and 4-methylcinnamic acid, has shown interactions with key cellular signaling cascades. For instance, in the context of antifungal activity, cinnamic acid derivatives have been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for maintaining fungal cell wall integrity. In cancer research, derivatives have been observed to influence apoptotic pathways involving proteins like p53 and the Bcl-2 family.

The following diagram illustrates a simplified, hypothetical workflow for investigating the effect of a cinnamic acid derivative on a generic cellular signaling pathway.

Caption: Workflow for studying the bioactivity of this compound.

A Deep Dive into 4-Propoxycinnamic Acid: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxycinnamic acid, a derivative of the widely studied cinnamic acid, presents a compelling subject for theoretical and computational investigation in the realm of drug discovery and materials science. While extensive experimental data on this specific molecule remains nascent, a robust framework for its in-silico analysis can be constructed by drawing parallels with closely related cinnamic acid derivatives, such as ferulic acid and p-coumaric acid. This technical guide outlines the key theoretical and computational methodologies, including Density Functional Theory (DFT) and molecular docking, that are pivotal in elucidating the structural, electronic, and biological properties of this compound. We will explore its potential therapeutic applications by examining its interactions with biological targets and predict its pharmacokinetic profile through ADMET analysis. This document serves as a comprehensive resource for researchers seeking to explore the computational landscape of this compound.

Introduction to this compound

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural backbone of cinnamic acid, a phenylpropanoid, offers a versatile scaffold for chemical modification to modulate its physicochemical and biological characteristics. This compound, characterized by a propoxy group at the fourth position of the phenyl ring, is a less-studied derivative with potential for novel therapeutic applications. Theoretical and computational studies provide a powerful, cost-effective, and time-efficient avenue to predict the properties and potential applications of such molecules before embarking on extensive experimental work.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules.[2][4] For this compound, DFT calculations can predict a wealth of information.

Key Parameters from DFT:

-

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

-

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can aid in the experimental identification and characterization of the molecule.[4][5]

-

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.[2][6] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): Visualization of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction.

Table 1: Predicted Molecular Properties of Cinnamic Acid Derivatives from DFT Studies

| Property | Cinnamic Acid | Ferulic Acid | p-Coumaric Acid |

| HOMO Energy (eV) | -6.55 | -5.89 | -6.48 |

| LUMO Energy (eV) | -2.05 | -1.87 | -2.01 |

| HOMO-LUMO Gap (eV) | 4.50 | 4.02 | 4.47 |

| Dipole Moment (Debye) | 3.89 | 4.21 | 4.15 |

Note: The values presented are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][7][8] This is particularly valuable in drug discovery for predicting the binding affinity and mode of interaction between a ligand (e.g., this compound) and a biological target, typically a protein or enzyme.

Potential Biological Targets for this compound:

Based on the activities of related cinnamic acid derivatives, potential targets for molecular docking studies include:

-

Cyclooxygenase (COX) enzymes: For anti-inflammatory activity.[7]

-

Tyrosinase: For applications in cosmetics and treatment of hyperpigmentation.[4]

-

Microbial enzymes: For antifungal or antibacterial activity.[1]

-

Cancer-related proteins: Such as kinases or apoptosis-regulating proteins.[8]

Table 2: Representative Molecular Docking Results for Cinnamic Acid Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Ferulic Acid | COX-1 | -7.5 | ARG-120, TYR-355 |

| p-Coumaric Acid | Tyrosinase | -6.8 | HIS-259, HIS-263 |

| Cinnamic Acid | Xanthine Oxidase | -6.55 | ARG-880, THR-1010 |

Note: These are example values from literature on related compounds. The actual binding affinity of this compound would need to be determined through specific docking calculations.

Experimental Protocols: A Theoretical Guide

While specific experimental data for this compound is limited in the provided search results, standard protocols for the synthesis, characterization, and biological evaluation of similar compounds can be outlined.

Synthesis

A common method for the synthesis of cinnamic acid derivatives is the Perkin reaction or the Knoevenagel condensation . For this compound, a plausible route would involve the reaction of 4-propoxybenzaldehyde (B1265824) with malonic acid in the presence of a suitable base like pyridine (B92270) or piperidine.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) and Raman Spectroscopy: To identify functional groups, with vibrational frequencies compared to DFT predictions.

-

Melting Point and Elemental Analysis: To assess purity.

In Vitro Biological Assays

-

Antioxidant Activity: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay would be employed.[9]

-

Antimicrobial Activity: The minimum inhibitory concentration (MIC) would be determined against various bacterial and fungal strains using methods like broth microdilution.[1]

-

Anticancer Activity: The cytotoxic effects on different cancer cell lines would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Visualizing Molecular Interactions and Workflows

General Workflow for In-Silico Analysis

The following diagram illustrates a typical workflow for the theoretical and computational analysis of a novel compound like this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known anti-inflammatory effects of similar molecules, this compound could potentially inhibit the cyclooxygenase (COX) pathway.

Conclusion and Future Directions

Theoretical and computational studies offer a powerful lens through which to explore the potential of novel molecules like this compound. By leveraging methodologies such as DFT and molecular docking, researchers can gain significant insights into its physicochemical properties, potential biological activities, and mechanisms of action. The in-silico data strongly suggests that this compound is a promising candidate for further experimental investigation, particularly in the areas of anti-inflammatory and antimicrobial drug development. Future work should focus on the synthesis and experimental validation of the theoretical predictions outlined in this guide. The synergy between computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational analysis of α-cyanohydroxycinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational analysis of α-cyanohydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical Analysis, In Vitro Biological Activities, and Computer-Aided Analysis of Potentilla nepalensis Hook Compounds as Potential Melanoma Inhibitors Based on Molecular Docking, MD Simulations, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 4-Propoxycinnamic Acid in Human Plasma using Reversed-Phase HPLC with UV Detection

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantitative analysis of 4-Propoxycinnamic Acid in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column with UV detection. The method has been validated for specificity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and drug monitoring in a research setting. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds known for their various biological activities. As with many novel chemical entities, understanding the pharmacokinetic profile is crucial for preclinical and clinical development. A validated bioanalytical method is essential for the reliable quantification of the drug in biological matrices.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a specific, sensitive, and accurate platform for this purpose.[3][4] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with a summary of its validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., 4-Butoxycinnamic Acid)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective technique for the removal of proteins from biological samples prior to HPLC analysis.[5][6]

-

Thawing: Thaw frozen plasma samples at room temperature and vortex for 15 seconds to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL 4-Butoxycinnamic Acid in methanol) to each plasma sample, except for blank samples.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial.

-

Injection: Inject a specified volume (e.g., 10 µL) into the HPLC system.

HPLC-UV Analysis

Chromatographic separation is achieved using a reversed-phase C18 column.

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 280 nm.

-

Column Temperature: 30°C.

Method Validation

The bioanalytical method was validated according to established guidelines to ensure its reliability and reproducibility for the intended use.[1][3] The fundamental parameters for this validation include selectivity, accuracy, precision, linearity, limit of detection, limit of quantification, recovery, and stability.[1]

-

Specificity and Selectivity: Assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of this compound and the internal standard.

-

Linearity: Determined by analyzing a series of calibration standards prepared in plasma over a specified concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three different days. Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is determined as the concentration that gives a signal-to-noise ratio of at least 3.

-

Recovery: The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples to those of unextracted standards at the same concentration.

-

Stability: The stability of this compound in plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 1: Chromatographic Conditions and Parameters

| Parameter | Value |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B in 8 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| UV Wavelength | 280 nm |

| Column Temp. | 30°C |

| Retention Time (this compound) | ~ 5.2 min |

| Retention Time (Internal Standard) | ~ 6.1 min |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (RSD%) | < 8% |

| Inter-day Precision (RSD%) | < 11% |

| Intra-day Accuracy | 93 - 106% |

| Inter-day Accuracy | 91 - 108% |

| Mean Extraction Recovery | > 85% |

| Freeze-Thaw Stability (3 cycles) | Stable (<15% deviation) |

| Bench-Top Stability (4 hours) | Stable (<10% deviation) |

| Long-Term Stability (-80°C, 30 days) | Stable (<15% deviation) |

Visualizations

Caption: Experimental workflow from sample preparation to HPLC analysis.

Caption: Logical flow of the bioanalytical method validation process.

References

Application Notes: 4-Propoxycinnamic Acid as a Precursor for Potent Anti-Malarial Compounds

Introduction

4-Propoxycinnamic acid is a versatile precursor molecule in the development of novel pharmaceutical compounds. Its structural features, including the carboxylic acid group and the propoxy-substituted phenyl ring, allow for diverse chemical modifications to generate derivatives with significant biological activity. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, with a specific focus on their application as potent anti-malarial agents.

Application: Anti-Malarial Drug Discovery

Research has demonstrated that derivatives of this compound, particularly N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides, exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A notable lead compound, 5-(4-propoxycinnamoylamino)-2-(4-tolylacetylamino)benzophenone, has paved the way for the development of a series of analogues with significant anti-malarial efficacy.[1] The propoxy group is a key feature contributing to the biological activity of these compounds.

Quantitative Data Summary

The anti-malarial activity of a series of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides has been evaluated against Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound ID | Acyl Substituent at 2-amino group | IC50 (nM) against P. falciparum |

| 6j | 4-(Trifluoromethyl)phenylacetyl | 120 |

| 6e | 4-Tolylacetyl | Not specified, lead compound |

Data sourced from Wiesner et al., Bioorganic & Medicinal Chemistry Letters, 2002.[1]

This data highlights that small substituents on the para-position of the phenylacetic acid moiety enhance anti-malarial activity, with the trifluoromethyl group yielding the most potent compound in the series.[1]

Experimental Protocols

The synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides can be achieved through a multi-step process. Below are detailed protocols for the synthesis of the precursor, this compound, and its subsequent conversion to the final active pharmaceutical ingredient.

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes the synthesis of this compound from 4-hydroxycinnamic acid.

Materials:

-

4-hydroxycinnamic acid

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxycinnamic acid in acetone.

-

Add potassium carbonate to the solution.

-

Add 1-bromopropane to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with distilled water.

-

Acidify the aqueous layer with dilute HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides (Final Compound)

This protocol outlines the amide coupling reaction between this compound and an appropriate aminobenzophenone derivative. A general carbodiimide-mediated coupling method is described.

Materials:

-

This compound

-

Substituted 2-amino-5-benzoyl-acetanilide (e.g., 2-(4-tolylacetylamino)-5-aminobenzophenone for compound 6e)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (for purification)

Procedure:

-

Dissolve this compound and the substituted 2-amino-5-benzoyl-acetanilide in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

In a separate flask, dissolve DCC or EDC in anhydrous DCM or DMF.

-

Slowly add the carbodiimide (B86325) solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amide.

Visualizations

Synthesis Workflow

Proposed Mechanism of Action: Inhibition of the MEP/DOXP Pathway

The anti-malarial activity of novel compounds is often attributed to their ability to inhibit essential metabolic pathways in the Plasmodium falciparum parasite that are absent in humans, making them selective drug targets. One such pathway is the non-mevalonate pathway (also known as the MEP/DOXP pathway) for the biosynthesis of isoprenoids. Isoprenoids are crucial for the parasite's survival. The enzymes in this pathway, such as DOXP synthase and DOXP reductoisomerase, are attractive targets for anti-malarial drugs. It is proposed that this compound amides may exert their anti-malarial effect by inhibiting one or more enzymes in this critical pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 4-Propoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a class of compounds known for their potential antioxidant properties. The evaluation of the in vitro antioxidant capacity of this compound is a critical step in its potential development as a therapeutic agent or a valuable compound in various industries. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—that are instrumental in quantifying the antioxidant activity of this compound. While direct quantitative data for this compound is not extensively available in the public domain, the provided protocols and the comparative data on structurally related cinnamic acid derivatives offer a strong framework for its evaluation.

The antioxidant activity of cinnamic acid derivatives is largely attributed to the hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence and position of these hydroxyl groups, as well as other substituents, can significantly influence the antioxidant capacity.

Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives

The following table summarizes the reported antioxidant activities of various cinnamic acid derivatives. This data can serve as a valuable reference for predicting the potential antioxidant capacity of this compound. The antioxidant activity is often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial free radicals) for radical scavenging assays, or as Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) values. Lower IC50 values indicate higher antioxidant activity.

| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (TEAC) | Ferric Reducing Antioxidant Power (FRAP) | Reference |

| Caffeic Acid | 5.9 µg/mL | High | High | [1] |

| Ferulic Acid | 9.9 µg/mL | High | High | [1] |

| Sinapic Acid | High | High | High | [2][3] |

| p-Coumaric Acid | Moderate | Moderate | Moderate | [2][3] |

| Syringic Acid | 9.8 µg/mL | Not Reported | Not Reported | [1] |

| Trolox (Standard) | 6.3 µg/mL | 1.0 (by definition) | Not Applicable | [1] |

| Ascorbic Acid (Standard) | 43.2 µg/mL | High | High | [1] |

Note: The antioxidant activity of this compound is expected to be influenced by the propoxy group. While not a direct hydroxyl donor, its electron-donating nature might affect the stability of the phenoxyl radical, should one be formed. Experimental validation is crucial to determine its specific antioxidant capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Positive Control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a similar dilution series for the positive control (e.g., Ascorbic acid or Trolox).

-

-

Assay:

-

To a 96-well plate, add 100 µL of the sample or standard solution at different concentrations to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the solvent and 100 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the blank (DPPH solution without the sample).

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Phosphate buffered saline (PBS) or ethanol

-

Positive Control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ Working Solution:

-

Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a calibration curve using different concentrations of Trolox.

-

-

Assay:

-

To a 96-well plate, add 20 µL of the sample or standard solution to respective wells.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of TEAC:

-

Calculate the percentage of inhibition of absorbance for each concentration of the sample and Trolox.

-

Plot the percentage of inhibition against the concentration for Trolox to generate a standard curve.

-

The TEAC value of the sample is calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of the sample.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[4]

Materials:

-

This compound

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃·6H₂O)

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer (300 mM, pH 3.6), 2.5 mL of TPTZ solution (10 mM in 40 mM HCl), and 2.5 mL of FeCl₃·6H₂O solution (20 mM in water).

-

Warm the FRAP reagent to 37°C before use.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a standard curve using different concentrations of ferrous sulfate.

-

-

Assay:

-

To a 96-well plate, add 10 µL of the sample or standard solution to respective wells.

-

Add 190 µL of the pre-warmed FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for 4-30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation of FRAP Value:

-

Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents per µM of the sample.

-

Mandatory Visualizations

Caption: Workflow for the DPPH Radical Scavenging Assay.

References

- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts | MDPI [mdpi.com]

- 4. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Testing the Anti-inflammatory Activity of 4-Propoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction